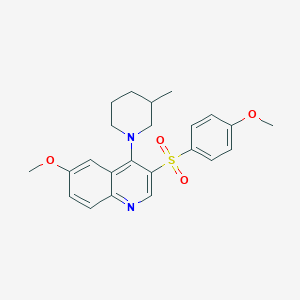
6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a useful research compound. Its molecular formula is C23H26N2O4S and its molecular weight is 426.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Properties
A study on a similar quinoline compound, 2-sulfonylquinolone, revealed its key role in the synthesis of a broad-spectrum antibacterial agent effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA) (Hashimoto et al., 2007).
Fluorescence and Quantum Chemical Investigations
Quinoline derivatives have been synthesized and characterized for their crystal structures and fluorescence properties, as demonstrated in a study involving the synthesis of multiple substituted quinolines starting from eugenol (Le et al., 2020).
Green Synthesis with Antibacterial Activity
Quinoxaline sulfonamides, synthesized from quinoxaline derivatives like 2-(4-methoxyphenyl)-quinoxaline, have shown promise as antibacterial agents against Staphylococcus spp. and Escherichia coli (Alavi et al., 2017).
Antitumor Activity
Quinoline derivatives, particularly those with certain side chains, have demonstrated DNA intercalative properties and antitumor activity, as highlighted in two studies focusing on fused tetracyclic quinolines (Yamato et al., 1989) (Yamato et al., 1990).
Chloride-Sensitive Fluorescent Indicators
The quinoline derivative SPQ and its analogs have been synthesized and characterized for their chloride-sensitive fluorescence properties, useful in biological applications (Krapf et al., 1988).
Zinc(II)-Specific Fluorescing Agents
Zinquin ester and Zinquin acid, zinc(II)-specific fluorophores, have been synthesized from a similar quinoline derivative, demonstrating potential in the study of biological zinc(II) (Mahadevan et al., 1996).
PDGF Receptor Tyrosine Kinase Inhibitors
Research on 3-substituted quinoline derivatives, including some with methoxy groups, has shown potent inhibition of PDGF receptor tyrosine kinase activity, important in the study of cell signaling and cancer (Maguire et al., 1994).
Novel Stable Fluorophore in Aqueous Media
6-Methoxy-4-quinolone, a novel fluorophore with strong fluorescence across a wide pH range in aqueous media, has been synthesized and explored for biomedical analysis (Hirano et al., 2004).
Properties
IUPAC Name |
6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-16-5-4-12-25(15-16)23-20-13-18(29-3)8-11-21(20)24-14-22(23)30(26,27)19-9-6-17(28-2)7-10-19/h6-11,13-14,16H,4-5,12,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWLFGJIGPDWNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


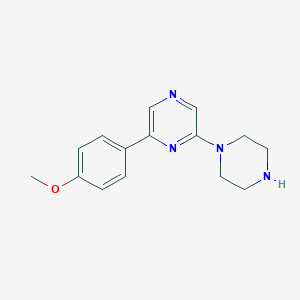
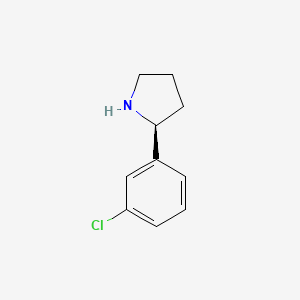
![4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2366500.png)
![3-Bromo-1-iodoimidazo[1,5-a]pyridine](/img/structure/B2366503.png)


![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2366507.png)
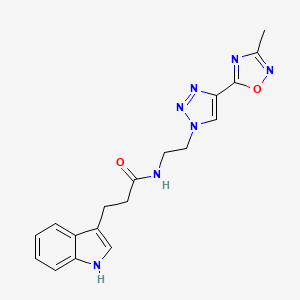
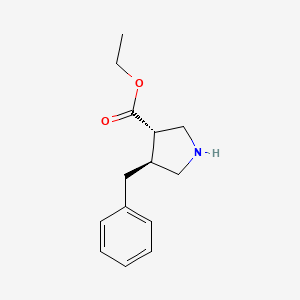
![3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2366512.png)

![Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B2366515.png)
